7-Fluoro-2H-chromen-2-one
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Overview
Description
7-Fluoro-2H-chromen-2-one is a fluorinated derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyrone structure, and they have been widely studied for their pharmacological properties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight (16414) suggests that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Coumarin derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, and others
Cellular Effects
Coumarin derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarin derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarin derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Coumarin derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Coumarin derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2H-chromen-2-one typically involves the introduction of a fluorine atom into the coumarin structure. One common method is the electrophilic fluorination of 7-hydroxy-2H-chromen-2-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and the use of environmentally benign fluorinating agents, is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the coumarin ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 7-fluoro-2H-chroman-2-ol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, allowing the introduction of various functional groups. For example, reaction with amines can yield 7-amino-2H-chromen-2-one derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or other nucleophiles in the presence of a base such as triethylamine.
Major Products:
Oxidation: this compound-3-carboxylic acid.
Reduction: 7-Fluoro-2H-chroman-2-ol.
Substitution: 7-Amino-2H-chromen-2-one derivatives.
Scientific Research Applications
7-Fluoro-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and as a fluorescent probe in various analytical techniques.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and sensors for detecting metal ions and other analytes.
Comparison with Similar Compounds
Coumarin (2H-chromen-2-one): The parent compound without the fluorine substitution.
7-Hydroxy-2H-chromen-2-one: A hydroxylated derivative with different chemical and biological properties.
7-Methoxy-2H-chromen-2-one: A methoxylated derivative used in various applications.
Uniqueness: The introduction of a fluorine atom at the 7th position of the coumarin ring in 7-Fluoro-2H-chromen-2-one imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
7-fluorochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRGCOPGNVPCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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